molecular formula C17H18N2O3S2 B2841631 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(isopropylsulfonyl)benzamide CAS No. 941868-69-5

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(isopropylsulfonyl)benzamide

Cat. No.: B2841631
CAS No.: 941868-69-5
M. Wt: 362.46
InChI Key: DPBCTSXMKLKRGD-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(isopropylsulfonyl)benzamide is a useful research compound. Its molecular formula is C17H18N2O3S2 and its molecular weight is 362.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Benzamide derivatives are synthesized through various chemical reactions and characterized for their potential applications in drug chemistry and materials science. For instance, the synthesis of different substituted benzamides explores their biological activities, including their potential to bind nucleotide protein targets, offering insights into their applications in medicinal chemistry (A. Saeed et al., 2015). Similarly, the study on N-(cyano(naphthalen-1-yl)methyl)benzamides discusses their synthesis and colorimetric sensing of fluoride anions, highlighting their utility in chemical sensing applications (E. A. Younes et al., 2020).

Biological Evaluation

The biological evaluation of benzamide derivatives is crucial for understanding their therapeutic potential. Studies have investigated their inhibitory activities against various biological targets, such as human recombinant alkaline phosphatase and ecto-5′-nucleotidases, to assess their applications in treating diseases or as tools in biochemical research (A. Saeed et al., 2015). Additionally, certain benzamide compounds have been evaluated for their antitumor activities, providing a foundation for the development of new anticancer drugs (Markus Wolf et al., 2004).

Molecular Docking and Theoretical Studies

Theoretical studies, including molecular docking and density functional theory (DFT) calculations, are employed to predict the interaction mechanisms of benzamide derivatives with biological targets, supporting their potential drug design applications. Such studies help in understanding the binding efficiencies and selectivity of these compounds towards specific enzymes or receptors, facilitating the design of more effective therapeutic agents (Asmaa M. Fahim, Mona A. Shalaby, 2019).

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-10(2)24(21,22)14-7-5-13(6-8-14)16(20)19-17-15(9-18)11(3)12(4)23-17/h5-8,10H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBCTSXMKLKRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.